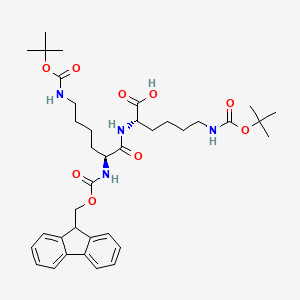
Fmoc-Lys(Boc)-Lys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Boc)-Lys(Boc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Lys(Boc)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of the peptide chain while it is attached to an insoluble resin support . The process begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction . The Boc group is used to protect the side chains of lysine during the synthesis and is removed under acidic conditions, typically with trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency . These machines can handle multiple reactions simultaneously, reducing the time and labor required for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Lys(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Cleavage Reactions: Removal of the peptide from the resin and deprotection of the Boc groups using TFA.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with the correct amino acid sequence and protecting groups removed .
Scientific Research Applications
Fmoc-Lys(Boc)-Lys(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some applications include:
Peptide Synthesis: Used to create peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound can be used as drug candidates or for studying protein interactions.
Biomaterials: Peptides can be used to create biomaterials with specific properties for medical applications.
Biological Studies: Used in studies of cell signaling, enzyme activity, and protein-protein interactions.
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-Lys(Boc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during the synthesis process . The Boc groups protect the side chains of lysine, ensuring that the peptide chain is assembled correctly . Once the synthesis is complete, the protecting groups are removed, yielding the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Lys(Boc)-OH but with only one lysine residue.
Fmoc-Lys(Boc)-Lys(Boc)-OMe: A methyl ester derivative of this compound.
Uniqueness
This compound is unique due to its dual lysine residues, which can be beneficial in creating peptides with specific properties or functions . The use of both Fmoc and Boc protecting groups provides versatility in the synthesis process, allowing for the creation of complex peptide sequences .
Properties
CAS No. |
169151-00-2 |
|---|---|
Molecular Formula |
C37H52N4O9 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C37H52N4O9/c1-36(2,3)49-33(45)38-21-13-11-19-29(31(42)40-30(32(43)44)20-12-14-22-39-34(46)50-37(4,5)6)41-35(47)48-23-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h7-10,15-18,28-30H,11-14,19-23H2,1-6H3,(H,38,45)(H,39,46)(H,40,42)(H,41,47)(H,43,44)/t29-,30-/m0/s1 |
InChI Key |
DJXCWKRDTOZKCV-KYJUHHDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)

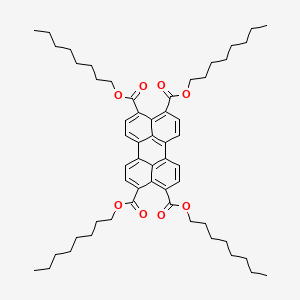
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
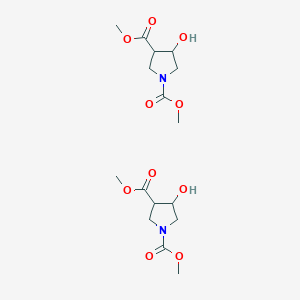

![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
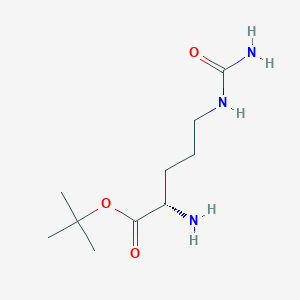
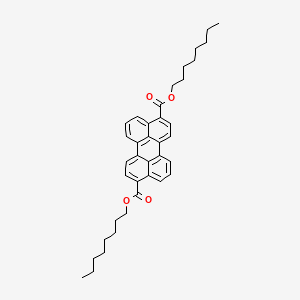
![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)

